molecular formula C8H7FO4S B3049639 5-(Fluorosulfonyl)-2-methylbenzoic acid CAS No. 21346-65-6

5-(Fluorosulfonyl)-2-methylbenzoic acid

Cat. No.: B3049639
CAS No.: 21346-65-6
M. Wt: 218.2 g/mol
InChI Key: VORKXFBYNXMVJD-UHFFFAOYSA-N
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Description

5-(Fluorosulfonyl)-2-methylbenzoic acid is an organic compound that features a fluorosulfonyl group attached to a methylbenzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation of the corresponding benzoic acid derivative using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . These reactions often require specific conditions, including the presence of a catalyst and controlled temperatures to ensure the efficient formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(Fluorosulfonyl)-2-methylbenzoic acid may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product. The use of robust and scalable methods ensures the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Fluorosulfonyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: The fluorosulfonyl group can add to unsaturated bonds in other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic fluorinating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce sulfonic acids or sulfonates.

Scientific Research Applications

5-(Fluorosulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Fluorosulfonyl)-2-methylbenzoic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This group can form strong covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially inhibiting their function. The pathways involved in these interactions are often complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Fluorosulfonyl)-2-methylbenzoic acid include other sulfonyl fluorides, such as:

  • 4-(Fluorosulfonyl)benzoic acid
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 3-(Fluorosulfonyl)benzoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. The presence of the methyl group on the benzoic acid backbone can influence the compound’s electronic properties and steric interactions, making it particularly useful in certain synthetic and medicinal applications .

Properties

IUPAC Name

5-fluorosulfonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORKXFBYNXMVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308856
Record name 5-(Fluorosulfonyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21346-65-6
Record name NSC210270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Fluorosulfonyl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(fluorosulfonyl)-2-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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